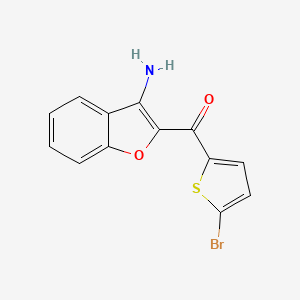

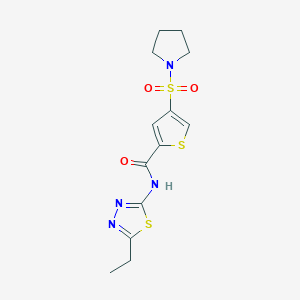

![molecular formula C12H16O5 B5551201 ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furoate derivatives often involves strategies like chloromethylation followed by Friedel–Crafts reactions, leading to various substituted furoates. For instance, a method described for related compounds utilizes the condensation of ethylene acetals of substituted levulinic esters with ethyl formate, followed by cyclization to yield furans (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of furoate esters, including "ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate," is characterized by the presence of the furan ring, which significantly influences their chemical behavior and interactions. Studies involving X-ray crystallography provide detailed insights into the atomic and molecular structure of similar compounds, revealing how intramolecular and intermolecular hydrogen bonding patterns affect their stability and reactivity (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Reactions and Properties

Furoate esters participate in a variety of chemical reactions, including Diels–Alder reactions, which are instrumental in the synthesis of complex organic molecules. For example, research on the reaction pathways and energetics of Diels–Alder reactions involving ethylene and biomass-derived furans highlights the potential for creating biobased terephthalic acid precursors, a key component in sustainable materials production (Pacheco, Labinger, Sessions, & Davis, 2015).

Aplicaciones Científicas De Investigación

Polymer Synthesis

Ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate and similar furanic compounds have been investigated for their potential in creating novel polyesters. For instance, copolyesters containing both terephthalate and furanic ester units were synthesized from bio-based ethyl 2-furoate, showing properties suitable for amorphous polymers with good thermal stability (Abid et al., 2008).

Organic Synthesis and Catalysis

Furan derivatives, including those related to ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate, have been utilized in organic synthesis, demonstrating unique reactivity in Diels-Alder reactions. The presence of fluorinated groups in furan derivatives enhances their reactivity, providing a pathway for synthesizing complex organic compounds with high efficiency and selectivity (Griffith et al., 2006).

Construction of Substituted Furans

Gamma-acyloxy butynoates, through reductive condensation, offer a novel protocol for constructing substituted furans. This approach has shown significant promise for the synthesis of furan derivatives, highlighting a mechanistically unique method for their production (Jung et al., 2004).

Synthesis of Insecticidal Esters

The synthesis of 5-substituted 3-furoates and 3-thenoates, intermediates for producing insecticidal esters, has been explored. These compounds offer a pathway to developing novel insecticides with potentially improved efficacy and safety profiles (Elliott et al., 1971).

Green Polymeric Materials

Research into furan-based polyester blends for green polymeric materials has demonstrated that polyesters derived from 2,5-furandicarboxylic acid can serve as biobased alternatives to traditional petrochemical-derived polyesters. These studies highlight the potential of furan derivatives in contributing to the development of sustainable and eco-friendly polymeric materials (Poulopoulou et al., 2019).

Propiedades

IUPAC Name |

ethyl 2-methyl-5-(propanoyloxymethyl)furan-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-4-11(13)16-7-9-6-10(8(3)17-9)12(14)15-5-2/h6H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUYWAMIYHLTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC1=CC(=C(O1)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551121.png)

![5-(4-methoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5551145.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(8-quinolinylmethylene)acetohydrazide](/img/structure/B5551146.png)

![1-tert-butyl-5-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5551151.png)

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-N-(4-methoxybenzyl)-1-piperidinecarboxamide](/img/structure/B5551163.png)

![1-(4-methoxy-3-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5551180.png)

![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)

![2-(1-adamantyl)-N-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}acetamide](/img/structure/B5551214.png)

![ethyl 2-{[(ethylamino)carbonothioyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5551219.png)